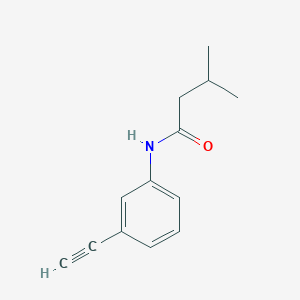
N-(3-ethynylphenyl)-3-methylbutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-ethynylphenyl)-3-methylbutanamide is an organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of an ethynyl group attached to a phenyl ring, which is further connected to a 3-methylbutanamide moiety. The combination of these functional groups imparts distinct chemical properties to the compound, making it a subject of study in synthetic chemistry, medicinal chemistry, and material science.
Vorbereitungsmethoden
The synthesis of N-(3-ethynylphenyl)-3-methylbutanamide can be achieved through several synthetic routes. One common method involves the reaction of 3-ethynylaniline with 3-methylbutanoyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding the desired product with high purity. Industrial production methods may involve optimization of reaction parameters, such as temperature, solvent, and reaction time, to maximize yield and minimize by-products .
Analyse Chemischer Reaktionen
N-(3-ethynylphenyl)-3-methylbutanamide undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The amide group can be reduced to form amines.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid or bromine. .
Wissenschaftliche Forschungsanwendungen
N-(3-ethynylphenyl)-3-methylbutanamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cell proliferation and apoptosis.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and other diseases.
Industry: The compound is investigated for its use in material science, such as in the modification of polymers to enhance their thermal stability and mechanical properties .
Wirkmechanismus
The mechanism of action of N-(3-ethynylphenyl)-3-methylbutanamide involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may inhibit certain enzymes or receptors, leading to the modulation of cellular signaling pathways. This can result in the inhibition of cell proliferation, induction of apoptosis, or other therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
N-(3-ethynylphenyl)-3-methylbutanamide can be compared with other similar compounds, such as:
Erlotinib: N-(3-ethynylphenyl)-6,7-bis(2-methoxyethoxy)quinazoline-4-amine, used as a tyrosine kinase inhibitor in cancer therapy.
Gefitinib: Another tyrosine kinase inhibitor with a similar mechanism of action.
Afatinib: A quinazoline derivative with applications in cancer treatment. These compounds share structural similarities, particularly the presence of an ethynyl group and a phenyl ring, but differ in their specific functional groups and overall molecular structure.
Eigenschaften
Molekularformel |
C13H15NO |
|---|---|
Molekulargewicht |
201.26 g/mol |
IUPAC-Name |
N-(3-ethynylphenyl)-3-methylbutanamide |
InChI |
InChI=1S/C13H15NO/c1-4-11-6-5-7-12(9-11)14-13(15)8-10(2)3/h1,5-7,9-10H,8H2,2-3H3,(H,14,15) |
InChI-Schlüssel |
IEODVTSAZOQJJW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC(=O)NC1=CC=CC(=C1)C#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


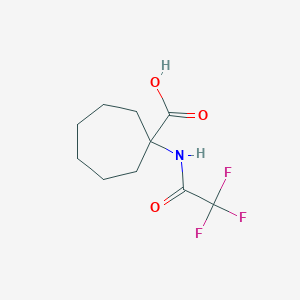

![tert-butyl N-({5-methyl-2,5-diazabicyclo[2.2.1]heptan-1-yl}methyl)carbamate](/img/structure/B13485219.png)
![5-[(3-Amino-4-phenyl-butyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13485222.png)
![2-{2,4-Dioxo-1,3-diazaspiro[4.5]decan-6-yl}acetic acid](/img/structure/B13485238.png)
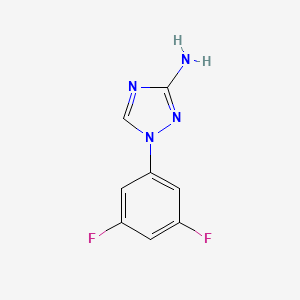

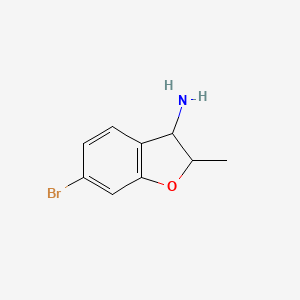
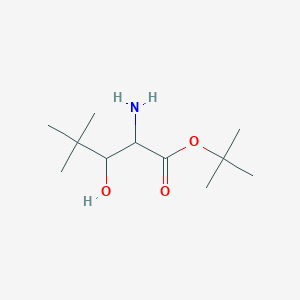
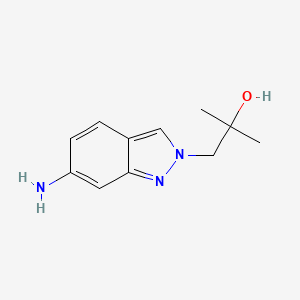
![Methyl({3-[(trifluoromethyl)sulfanyl]phenyl}methyl)amine hydrochloride](/img/structure/B13485261.png)
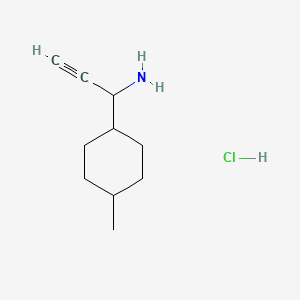
![3,5-Bis(methylsulfanyl)-2,4-diazabicyclo[4.2.0]octa-1(6),2,4-triene](/img/structure/B13485271.png)

